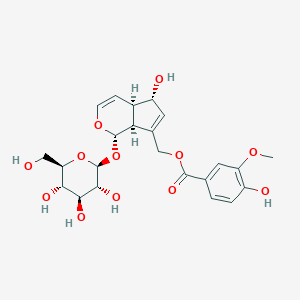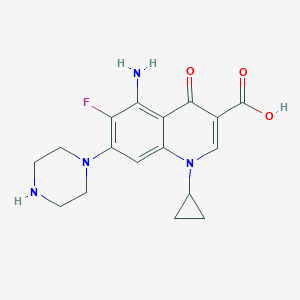
3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-
Descripción general
Descripción
3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, also known as Garenoxacin, is a fourth-generation fluoroquinolone antibiotic. It is a synthetic compound that has been extensively studied for its antibacterial properties. Garenoxacin is used to treat various bacterial infections, including respiratory, urinary tract, and skin infections.
Mecanismo De Acción
3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis, resulting in bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has been shown to have a good safety profile and is well-tolerated by patients. It has a low potential for drug interactions and is not associated with significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has a good solubility profile, making it easy to dissolve in various solvents. However, 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- is expensive compared to other antibiotics, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-. One area of interest is the development of new formulations of 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- that can improve its pharmacokinetic properties and increase its efficacy against resistant bacteria. Another area of interest is the study of 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- in combination with other antibiotics to determine if it can enhance their antibacterial activity. Additionally, the potential use of 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- in the treatment of other bacterial infections, such as tuberculosis, is an area of ongoing research.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has also been shown to have a low potential for resistance development.
Propiedades
Número CAS |
123016-42-2 |
|---|---|
Nombre del producto |
3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- |
Fórmula molecular |
C17H19FN4O3 |
Peso molecular |
346.36 g/mol |
Nombre IUPAC |
5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O3/c18-14-12(21-5-3-20-4-6-21)7-11-13(15(14)19)16(23)10(17(24)25)8-22(11)9-1-2-9/h7-9,20H,1-6,19H2,(H,24,25) |
Clave InChI |
YDCDVKGBYXKGGH-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCNCC4)F)N)C(=O)O |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCNCC4)F)N)C(=O)O |
Otros números CAS |
123016-42-2 |
Sinónimos |
5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carb oxylic acid |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

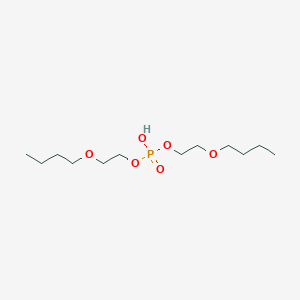
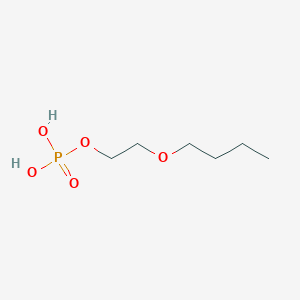
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
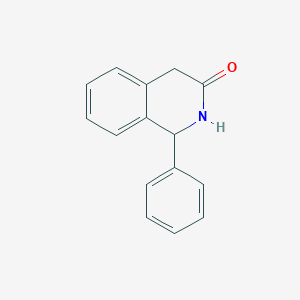
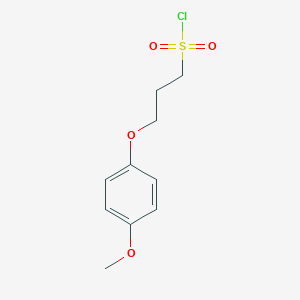


![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

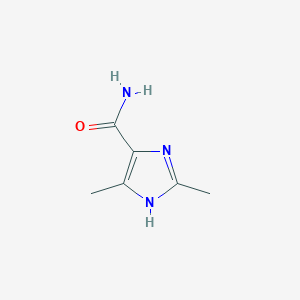
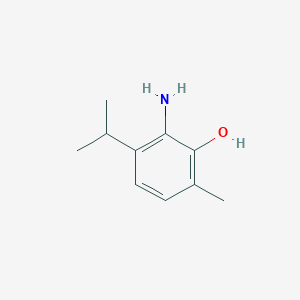
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

